2,3-dichloro-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide -

2,3-dichloro-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide

Catalog Number: EVT-4816437
CAS Number:
Molecular Formula: C13H9Cl4NO3S
Molecular Weight: 401.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[((3,4-Dichlorophenyl)-amino)-carbonyl]-2,3-dihydrobenzofuran-5-sulfonamide

  • Compound Description: This compound represents a class of molecules with demonstrated antitumor activity. []

2-(1-Pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine (1)

  • Compound Description: This compound serves as a sigma receptor ligand and has been investigated for its binding affinity. Various structural modifications of this compound, aimed at restricting its conformational flexibility, have been explored to understand its sigma receptor interactions. [, ]

(Z)-1-(3,4-dichlorophenyl)-3-methyl-4-[(naphthalen-1-ylamino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one

  • Compound Description: This Schiff base compound is derived from the condensation of 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzoyl)-1H-pyrazol-5(4H)-one with 1-aminonaphthalene. The crystal structure of this compound reveals intra- and intermolecular hydrogen bonding interactions. []

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

  • Compound Description: MK-5596 functions as a novel cannabinoid-1 receptor (CB1R) inverse agonist. Its development stemmed from the need for obesity treatments with improved safety profiles compared to earlier compounds. []

3-Chloro-1,4-disubstituted-2(1H)-quinolinones and 3,3-dichloro-4-hydroxy-1,4-disubstituted-3,4-dihydro-2(1H)-quinolinones

  • Compound Description: These compounds are synthesized through the cathodic reduction of N-(2-acyl(or aroyl)phenyl)-2,2,2,-trichloro-N-alkylacetamide, with the specific product depending on the applied voltage. They serve as intermediates in the synthesis of 3-hydroxy-1,3-dihydroindol-2-ones, also known as dioxindoles. []

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Compound Description: This compound, existing as three distinct conformers in its crystal structure, showcases the conformational flexibility often observed in molecules with multiple rotatable bonds. The presence of multiple intermolecular hydrogen bonding interactions contributes to its crystal packing. []

4-Chloro-, 2,3′,4′,5-Tetrachloro-, 2,3,3′,4′-Tetrachloro-, 3,3′,4,4′-Tetrachloro-, 2,2′,5,5′-Tetrachloro-, 2,2′,3,3′-Tetrachloro-, 2,2′,3,5′,6-Pentachloro-, 2,2′,4,4′,5-Pentachloro- and 2,3′,4,5,5′-Pentachloro[14C]biphenyl

  • Compound Description: This series of radiolabeled polychlorinated biphenyls (PCBs) was synthesized to investigate their metabolic pathways and potential toxicity. They were prepared using various chlorinated anilines and benzene derivatives as starting materials. []

[CdCl2(TzTn)] [TzTn = 2‐(3,4‐dichlorophenyl)imino‐N‐(2‐thiazolin‐2‐yl)tetrahydro‐1,3‐thiazine]

  • Compound Description: This cadmium(II) complex features a distorted tetrahedral geometry around the cadmium ion. The complex is formed through the coordination of cadmium with two chlorine atoms, one imino nitrogen, and one thiazoline nitrogen. []

{3-[(4-Chloroanilino)carbonyl]-2-[(3,4-dichlorophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate

  • Compound Description: This molecule exhibits a planar arrangement of its ring systems, stabilized by intramolecular hydrogen bonding. Intermolecular interactions, including a short Cl⋯Cl contact, contribute to its crystal packing. []

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

  • Compound Description: SR147778 exhibits high potency and selectivity as a CB1 receptor antagonist, effectively blocking various pharmacological effects induced by cannabinoid agonists. []

3,4-Dichloro-N-methyl-N-[trans-2-(1-delta 3-pyrrolinyl)-cyclohexyl]-benzenacetamide hydrochloride (K-II)

  • Compound Description: This compound, an analogue of the kappa receptor agonist U-50488H, displays potent analgesic effects in animal models, suggesting potential therapeutic applications in pain management. []

Pyridinium Derivatives of 2,3-Dichloro-5(8?)-Nitro-1,4-Naphthoquinone

  • Compound Description: These derivatives were synthesized and screened for anti-tubercular activity, highlighting the potential of halogenated naphthoquinone derivatives in medicinal chemistry. []

3-chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones and 3-chloro-1-aryl-6,7-dimethyl-1,4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-ones

  • Compound Description: These classes of pyrrolo[2,3-b]quinoxalines have been investigated for their anticancer and antimicrobial activities. Several compounds within these classes have demonstrated anti-proliferative effects against various human cancer cell lines and inhibitory activity against specific bacterial strains. []

N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides

  • Compound Description: This series of compounds exhibits high selectivity for dopamine D3 receptors (D3Rs) over D2Rs. The presence of a carboxamide linker was identified as crucial for D3R selectivity, with amine-linked analogues showing significantly reduced D3R binding affinity. []

N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines

  • Compound Description: This group of compounds, including piperazines, bicyclic amines, and bridged bicyclic amines, are conformationally restricted analogues of the sigma receptor ligand 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine. The study aimed to understand the optimal conformation for sigma receptor binding and develop more selective ligands. []

N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides

  • Compound Description: These compounds, particularly compound 6 (PG01037), represent a class of dopamine D3 receptor ligands under investigation for their potential as therapeutic agents for substance abuse disorders. Modifications to the core structure, including substitutions on the linking chain and variations in the arylcarboxamide moiety, have been explored to optimize their pharmacological properties. [, ]

2-(2,4-Dichloro-phen-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Compound Description: This compound, featuring a 2,4-dichlorophenyl group, highlights the structural diversity of dichlorophenylacetamide derivatives and their potential applications in medicinal chemistry. []

(3,4-dichlorophenyl)-3-(substituted phenyl)bicyclo[2.2.1]hept-5-ene-2-yl) methanone derivatives

  • Compound Description: This series of compounds, synthesized via a Diels-Alder reaction, has been evaluated for antimicrobial and antioxidant activities. []

Fluazifop {(±)-butyl 2-[4-[[S-trifluoromethyl(6-pyridinyl)oxy]phenoxy]propanoate}

  • Compound Description: Fluazifop, a selective herbicide, effectively controls various grassy weeds. It is often formulated in multiherbicide granules for broader weed control. []

(-)-N-methyl-N-(4-(4-phenyl-4-acetylaminopiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl)benzamide

  • Compound Description: This compound, possessing a 3,4-dichlorophenylbutyl moiety, is investigated for its potential in treating neurokinin A-derived diseases. []

Heterocyclic Analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides

  • Compound Description: These analogues, designed as potential dopamine D3 receptor ligands, feature modifications to the linking chain and substitutions on the arylcarboxamide portion of the parent compound. The study aimed to improve their D2/D3 selectivity, lipophilicity, and functional activity. []

1‐Methyl‐7‐(trifluoromethyl)‐1H‐pyrido[2,3‐c][1,2]thiazin‐4(3H)‐one 2,2‐dioxide Derivatives

  • Compound Description: This series of compounds, containing a trifluoromethyl group and various substituents at the 4-position, highlights the diversity of pyridothiazine derivatives and their potential for pharmaceutical development. []

2,3‐Bis(diphenylphosphino)maleic Anhydride Derivatives

  • Compound Description: These derivatives, containing a maleic anhydride core and diphenylphosphino substituents, have been studied for their color properties, conjugation effects, and complex formation with metals. The presence of different heteroatoms within the ring system significantly influences their absorption spectra and solvatochromic behavior. []

2-Amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines

  • Compound Description: These nonclassical antifolates, designed as potential inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), contain a pyrrolo[2,3-d]pyrimidine core with various substituted phenylthio groups at the 5-position. The nature of the substituent on the phenyl ring influences their potency against different TS and DHFR enzymes. [, ]

Classical and Nonclassical Furo[2,3-d]pyrimidines

  • Compound Description: This series of compounds, designed as potential dual inhibitors of TS and DHFR, includes classical antifolates with a glutamic acid moiety and nonclassical antifolates with various substituted anilinomethyl groups. The classical analogues demonstrated good DHFR inhibitory activity and cytotoxicity against tumor cell lines, while the nonclassical analogues were less active. []

2-Methyl-2,4-diaza- and 2-Methyl-2,5-diaza-indenes

  • Compound Description: These compounds, containing a diazaindene core, have been studied for their chemical stability and basicity compared to 2-methyl-2-azaindene. They exhibit greater stability in acidic and oxidizing conditions. []

5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyanopyrazole

  • Compound Description: This compound, containing a 2,6-dichloro-4-trifluoromethylphenyl group, is synthesized through a multi-step process involving various intermediates. []

N-2,6-dichloro-aralkyl-2-aminoindane (4)

  • Compound Description: This compound, designed based on the pharmacophoric features of other dopaminergic agents, displays agonistic activity on central dopaminergic mechanisms. Its pharmacological evaluation suggests a higher selectivity for basal ganglia-mediated responses compared to limbic structures. []

N,N'-Dialkylbis(dichlorophenyl)ethylenediamines and -imidazolidines

  • Compound Description: This series of compounds, with chlorine atoms in various positions on the dichlorophenyl rings, was synthesized to investigate the relationship between their structure and their affinity for the estradiol receptor. The study revealed that only the 2,6-dichloro-substituted compounds exhibited significant binding affinity, suggesting that the steric shielding provided by the ortho-chlorine atoms is crucial for their interaction with the receptor. []

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

  • Compound Description: This acefylline-triazole hybrid exhibited potent anticancer activity against the human liver carcinoma (Hep G2 cell line) compared to the parent drug acefylline. Molecular docking studies suggested a binding mode consistent with its antiproliferative activity. []

Aripiprazole (7-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone; ARI)

  • Compound Description: Aripiprazole is an atypical antipsychotic drug known to improve social behavior, cognitive function, and brain-derived neurotrophic factor (BDNF) levels in animal models of schizophrenia. []

2,3-dichloro-5(8?)-nitro-1,4-naphthoquinone

  • Compound Description: This compound serves as a versatile building block for synthesizing a series of pyridinium derivatives, highlighting its utility in exploring structure-activity relationships and potential therapeutic applications. []

N-(2,4-dichloro-6-oxo-2,4-cyclohexadien-1-ylidene)-4-nitrobenzamide

  • Compound Description: This o-quinone imine derivative reacts with alkenes to form various dihydro-3,4-benzoxazines, showcasing its reactivity and potential as a synthetic intermediate. []

(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) and (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6)

  • Compound Description: These dichlorophenylacrylonitriles demonstrated selective cytotoxicity against the MCF-7 breast cancer cell line. Structure-activity relationship studies revealed that the presence of a 3,4-dichlorophenyl moiety and nitro groups enhanced their activity. []

2-((4-methylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides

  • Compound Description: This series of acylthioureas, containing various halogenated N-phenyl substituents, exhibited anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, including those capable of forming biofilms. []

4-Chlorocinnamanilides and 3,4-Dichlorocinnamanilides

  • Compound Description: These series of cinnamanilides, containing either a 4-chloro or 3,4-dichloro substituent on the phenyl ring, demonstrated potent antibacterial activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives also exhibited activity against mycobacterial strains. []

1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl]ethan-1-ol (Yan 7874)

  • Compound Description: This compound, initially reported as a promising orexin receptor agonist, was found to be a weak partial agonist with significant off-target effects, including cytotoxicity. Its use as an orexin receptor agonist is therefore limited due to its unfavorable pharmacological profile. []

Properties

Product Name

2,3-dichloro-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide

IUPAC Name

2,3-dichloro-N-(3,4-dichlorophenyl)-4-methoxybenzenesulfonamide

Molecular Formula

C13H9Cl4NO3S

Molecular Weight

401.1 g/mol

InChI

InChI=1S/C13H9Cl4NO3S/c1-21-10-4-5-11(13(17)12(10)16)22(19,20)18-7-2-3-8(14)9(15)6-7/h2-6,18H,1H3

InChI Key

KQKNIHRFCIECQZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.